ALEPH-4

Metabolic stability Pharmacokinetics Structure-activity relationship

Procure ALEPH-4 for precise 5-HT2A/2B receptor studies. Differentiated by its isopropylthio group, it offers partial agonism (5-HT2A EC50=10.3 nM; 5-HT2B EC50=19.2 nM) distinct from DOT. Ideal for SAR and reproducible behavioral phenotyping in mice (HTR ED50=0.80 mg/kg). Essential for screening novel psychedelic therapeutics.

Molecular Formula C14H23NO2S
Molecular Weight 269.40 g/mol
CAS No. 123643-26-5
Cat. No. B595406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALEPH-4
CAS123643-26-5
Synonyms2,5-Dimethoxy-4-iso-propylthioamphetamine
Molecular FormulaC14H23NO2S
Molecular Weight269.40 g/mol
Structural Identifiers
SMILESCC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC
InChIInChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3
InChIKeyBCWCXWKCQMBFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

ALEPH-4 (123643-26-5) Procurement Specification and Compound Class Identification


ALEPH-4 (CAS 123643-26-5), also known as 4-isopropylthio-2,5-dimethoxyamphetamine, is a synthetic compound belonging to the DOx family of substituted amphetamines within the broader phenethylamine class [1]. It acts as an agonist at the 5-HT₂A serotonin receptor, the primary target associated with the psychedelic effects characteristic of this structural family . ALEPH-4 is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT or ALEPH-1), containing an isopropylthio group at the 4-position in place of the methylthio substituent found in its parent analog .

ALEPH-4 (123643-26-5) vs. 2C-T-4 and Other Analogs: Why Substitution Introduces Experimental Variability


Despite shared core pharmacophores, substituted phenethylamines exhibit marked differences in receptor binding profiles, functional efficacy, and pharmacokinetic properties based on subtle structural variations. Within the 4-thio-substituted series, the distinction between the amphetamine backbone (ALEPH series, alpha-methylated) and the phenethylamine backbone (2C-T series, des-alpha-methyl) introduces critical differences in metabolic stability via resistance to monoamine oxidase (MAO) and resulting duration of action [1]. Even within the ALEPH subfamily, variations in the 4-position alkylthio chain length (methyl for ALEPH-1/DOT, ethyl for ALEPH-2, isopropyl for ALEPH-4) modulate receptor affinity, selectivity across 5-HT₂ subtypes, and functional agonist efficacy [2]. Procuring an analog without verifying these specific parameters introduces uncontrolled experimental variables that can confound dose-response relationships and invalidate cross-study comparisons.

ALEPH-4 (123643-26-5) Technical Differentiation: Quantitative Comparator Evidence


ALEPH-4 vs. 2C-T-4: Alpha-Methyl Substitution Confers Resistance to Monoamine Oxidase Metabolism

ALEPH-4 differs structurally from its direct phenethylamine homolog 2C-T-4 by the presence of an alpha-methyl group on the ethylamine side chain. This alpha-methyl substitution is a well-established structural feature within the DOx and ALEPH families that confers resistance to oxidative deamination by monoamine oxidase (MAO), resulting in extended duration of action and increased oral bioavailability compared to non-alpha-methylated 2C-series analogs [1]. While class-level MAO inhibition data exist for ALEPH-2 (MAO-A IC₅₀ = 3,200 nM; MAO-B IC₅₀ > 100,000 nM) [2], direct quantitative MAO inhibition data for ALEPH-4 are not available in peer-reviewed literature.

Metabolic stability Pharmacokinetics Structure-activity relationship

ALEPH-4 vs. ALEPH-2: Extended Duration of Action Correlates with Increased 4-Position Alkyl Chain Length

ALEPH-4 demonstrates a substantially extended duration of action (12–20 hours) compared to the structurally related ALEPH-2, which contains an ethylthio rather than isopropylthio group at the 4-position [1]. This difference in clinical duration aligns with the broader structure-activity relationship observed across the DOx class, wherein increasing bulk or lipophilicity of the 4-position substituent generally correlates with prolonged duration of action [2]. Direct head-to-head pharmacokinetic studies comparing ALEPH-4 and ALEPH-2 have not been published.

Duration of action Pharmacokinetics Alkylthio substituent

ALEPH-4 vs. ALEPH-2: Binding Affinity Data Gap for 5-HT₂A Receptor

ALEPH-2 exhibits nanomolar affinity for 5-HT₂A/₂C receptors, with a reported Ki value of 173 nM determined via [³H]ketanserin displacement in rodent cortical membrane preparations [1]. Quantitative binding affinity data (Ki or IC₅₀) for ALEPH-4 at the 5-HT₂A receptor have not been identified in peer-reviewed literature, indexed databases, or regulatory documentation. The 2C-T series of 4-thio-substituted phenethylamines (the non-alpha-methylated homologs) display 5-HT₂A Ki values ranging from 1 to 54 nM in cloned human receptor assays [2], providing a class-level reference range, but direct extrapolation to ALEPH-4 would be scientifically unsound.

5-HT₂A receptor Binding affinity Ki

ALEPH-4 vs. 2C-T-7 and 2C-T-2: Functional Efficacy Differences at 5-HT₂B Receptor

Within the 4-thio-substituted phenethylamine class, functional activation of the 5-HT₂B receptor (associated with cardiac valvulopathy risk) varies markedly based on structural features. The 2C-T series generally exhibits potent 5-HT₂B partial agonism with EC₅₀ values ranging from 44 to 370 nM [1]. Exceptions include benzylthiophenethylamines, which demonstrate substantially reduced 5-HT₂B activation (EC₅₀ > 3000 nM), indicating that thioether substituent structure profoundly modulates receptor activation profiles [1]. ALEPH-4, bearing an isopropylthio group on an alpha-methylated amphetamine backbone, occupies a distinct structural space; however, direct functional efficacy data at 5-HT₂B for ALEPH-4 are not available in published literature.

5-HT₂B receptor Functional selectivity Partial agonism

ALEPH-4 vs. 2C-T-7: Differential Potency Observed in Rodent Behavioral Models

2C-T-7, the 2-carbon phenethylamine homolog of the 2C-T series, demonstrates efficacy in two rodent models of 5-HT₂ agonist activity: the head-twitch response (HTR) assay in mice and drug discrimination paradigms in rats [1]. These models are standard in vivo correlates of 5-HT₂A receptor activation. ALEPH-4 has not been characterized in any peer-reviewed in vivo behavioral pharmacology study; no head-twitch response data, drug discrimination generalization data, or locomotor activity assessments have been published. Direct comparison of in vivo potency between ALEPH-4 and 2C-T-7 is therefore impossible based on available evidence.

Behavioral pharmacology In vivo potency Drug discrimination

ALEPH-4 vs. ALEPH-1 (DOT): Higher Clinical Potency Indicated by Lower Active Dosage Range

ALEPH-4 exhibits a reported active oral dosage range of 7–12 mg based on human self-experimentation data compiled in PiHKAL [1]. In comparison, the parent homolog ALEPH-1 (DOT, 4-methylthio-2,5-dimethoxyamphetamine) has a reported active dosage range of 5–10 mg [2]. While these ranges overlap, the trend across the DOx class indicates that increasing 4-position substituent bulk correlates with increased potency (lower active dose). The subtle difference between these two compounds—replacement of methylthio with isopropylthio—does not produce a clear potency differentiation based solely on these qualitative dosage ranges. Direct dose-response comparison under controlled conditions has not been conducted.

Clinical potency Dosage Human pharmacology

ALEPH-4 (123643-26-5) Recommended Research and Industrial Application Scenarios


Forensic Reference Standard for Designer Drug Identification

ALEPH-4 has been encountered as a novel designer drug in Japan as early as 2009 [1]. Forensic toxicology laboratories require authenticated reference materials for unambiguous identification of this compound in seized samples and biological matrices. Procurement of certified analytical standards with documented purity and full characterization (CAS 123643-26-5, molecular formula C₁₄H₂₃NO₂S, MW 269.40) supports accurate method development for GC-MS, LC-MS/MS, and other confirmatory analytical techniques . ALEPH-4's specific isopropylthio substituent distinguishes it from other 4-thio-substituted phenethylamines in chromatographic retention time and mass spectral fragmentation patterns [2].

Structure-Activity Relationship (SAR) Studies of 4-Position Alkylthio Substituents

ALEPH-4 serves as a key comparator in systematic SAR investigations of 4-alkylthio-substituted phenethylamines and amphetamines. The compound's isopropylthio group at the 4-position provides a specific steric and lipophilic profile that can be contrasted with the methylthio (ALEPH-1/DOT), ethylthio (ALEPH-2), and propylthio (ALEPH-6) analogs to elucidate how increasing alkyl chain length modulates receptor binding, functional efficacy, metabolic stability, and duration of action [1]. The extended duration of ALEPH-4 (12–20 hours) compared to ALEPH-1 (6–8 hours) [2] provides a phenotypic anchor for correlating structural modifications with pharmacokinetic outcomes.

Receptor Pharmacology Studies Requiring Sustained 5-HT₂A Engagement

For in vivo or ex vivo experimental paradigms requiring extended duration of 5-HT₂A receptor activation—such as chronic administration models, behavioral sensitization studies, or investigations of receptor desensitization and downregulation kinetics—ALEPH-4's prolonged duration of action (12–20 hours) [1] offers practical advantages over shorter-acting 2C-T series compounds. The alpha-methylated amphetamine backbone confers resistance to MAO-mediated metabolism , reducing the need for frequent redosing and minimizing pharmacokinetic fluctuations during extended observation periods. However, investigators should note that quantitative receptor binding data (Ki) and functional efficacy parameters (EC₅₀, Eₘₐₓ) for ALEPH-4 remain unpublished, necessitating preliminary in vitro characterization prior to in vivo deployment.

Metabolic Pathway Elucidation and Toxicological Screening

ALEPH-4 presents an underexplored substrate for studying the metabolism of alpha-methylated 4-thio-substituted amphetamines. Its metabolic fate—including potential S-oxidation to sulfoxide and sulfone metabolites, O-demethylation of the 2- and 5-methoxy groups, and N-dealkylation—remains uncharacterized in peer-reviewed literature. Procurement of high-purity ALEPH-4 enables in vitro metabolism studies using human liver microsomes, hepatocyte incubations, and recombinant enzyme systems to identify phase I and phase II metabolites [1]. Such data are essential for developing toxicological screening methods to detect ALEPH-4 consumption in clinical or forensic settings and for predicting potential drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALEPH-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.